UCM05

Antiviral HSV-2 Drug Resistance

Researchers targeting FASN-driven cancers or Gram-positive bacterial division often lack validated dual inhibitors with demonstrated activity in drug-resistant settings. UCM05 (CAS 1094451-90-7) fills this gap as a structurally unique dual FASN/FtsZ inhibitor. • Retains activity in trastuzumab- and lapatinib-resistant HER2+ breast cancer cells (IC50 21 µM in SK-Br3) • 71-fold more potent than acyclovir against ACV-resistant HSV-2 (IC50 1.03 vs 73.09 µM) • Selectively inhibits Gram-positive B. subtilis (MIC 100 µM) with no activity against E. coli • Supplied as ≥98% (HPLC) crystalline solid; ships with blue ice for global delivery.

Molecular Formula C24H16O10
Molecular Weight 464.4 g/mol
Cat. No. B1663738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM05
Synonyms3-(3,4,5-Trihydroxybenzoyloxy)naphthalen-1-yl 3,4,5-trihydroxybenzoate
Molecular FormulaC24H16O10
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
InChIInChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H
InChIKeyKJCWIWDPTNVWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

UCM05 Dual FASN/FtsZ Inhibitor


UCM05 (synonym: G28UCM) is a polyhydroxy aromatic compound that functions as a dual inhibitor of fatty acid synthase (FASN) and the bacterial cell division protein FtsZ [1]. Originally identified through fluorescence anisotropy screening, UCM05 specifically binds to the GTP-binding site of FtsZ with micromolar affinity and perturbs normal assembly dynamics [2]. Its structure consists of a naphthalene core substituted with galloyl ester moieties, and it is supplied as a crystalline solid with a molecular weight of 464.38 g/mol (C24H16O10) [3]. Unlike many research compounds that are single-target agents, UCM05 exhibits validated activity across multiple therapeutic areas including HER2+ breast cancer, antiviral defense, and antibacterial applications [1][2][4].

Dual-target probe
FASN and FtsZ inhibition within a single research compound
Antiviral resistance research
Reported activity against acyclovir-resistant HSV-2 strains
Antibacterial FtsZ studies
Selective Gram-positive inhibition; B. subtilis model
HER2+ resistance models
Maintains response in trastuzumab- and lapatinib-resistant cell lines

Why UCM05 Cannot Be Replaced


In-class substitution of UCM05 with other FASN or FtsZ inhibitors is scientifically unjustified due to three distinct differentiation vectors. First, UCM05 is the only compound in its immediate structural series (including UCM44 and UCM53) that demonstrates validated dual activity against both mammalian FASN and bacterial FtsZ, while also retaining activity in anti-HER2 drug-resistant cell lines [1]. Second, its antibacterial selectivity profile (active against B. subtilis but inactive against E. coli) is structurally contingent and not transferable to other FtsZ inhibitors like UCM53, which exhibits a 77-fold higher binding affinity [2]. Third, UCM05 possesses a unique dual mechanism of antiviral action—direct virion disruption via glycoprotein binding combined with host FASN inhibition—that is not observed with acyclovir or other nucleoside analogues [3]. These non-interchangeable properties directly impact experimental outcomes and procurement decisions.

Dual FASN/FtsZ profile
Structural analogues UCM44 and UCM53 lack the reported dual-target context and anti-HER2 resistance response profile.
Antibacterial selectivity spectrum
Gram-positive selectivity may not transfer to other FtsZ inhibitors; UCM53 exhibits higher binding affinity but a different spectrum.
Antiviral mechanism uniqueness
Direct virion disruption combined with host FASN inhibition is not replicated by nucleoside analogues such as acyclovir.

UCM05 Comparator Evidence


UCM05 vs. Acyclovir: HSV-2 Resistance Potency

In head-to-head antiviral testing, UCM05 demonstrates significantly higher potency against acyclovir (ACV)-resistant HSV-2 strains compared to ACV itself. This differentiation is critical for researchers investigating antiviral strategies against drug-resistant herpesviruses. [1]

Antiviral Potency (HSV-2)
Head-to-head
1.03 µM vs 73.09 µM
~71-fold difference
Supports acyclovir-resistance mechanism studies
HeLa cells; RT-qPCR; 24 h post-infection
Antiviral HSV-2 Drug Resistance

UCM05 vs. UCM53: FtsZ Binding & Spectrum

UCM05 and its chlorinated analogue UCM53 exhibit markedly different FtsZ binding affinities and antibacterial spectra. This differential binding translates to divergent utility in antibacterial research applications. [1]

FtsZ Binding Affinity
Cross-study
Kb 43 µM vs Kb 1.3 µM
33-fold affinity difference
Binding context may inform Gram-positive specificity
Fluorescence anisotropy; B. subtilis FtsZ
Antibacterial FtsZ Inhibitor Gram-positive

UCM05 vs. UCM44: FtsZ Assembly Perturbation

Although UCM05 and its simplified analogue UCM44 both bind Bs-FtsZ monomers with micromolar affinity, they exhibit differential effects on FtsZ assembly dynamics and filament formation, as evidenced by light scattering, sedimentation, and electron microscopy. [1]

FtsZ Assembly Dynamics
Head-to-head
Distinct polymer morphology vs UCM44 profile
Differential assembly perturbation
Supports interfacial inhibition mechanism studies
Light scattering, EM; GTP regenerating system
FtsZ Assembly Bacterial Cytokinesis Mechanism of Action

UCM05 vs. FASN Inhibitors: Anti-HER2 Resistance

UCM05 maintains cytotoxic activity in breast cancer cell lines with acquired resistance to anti-HER2 therapies, a property that distinguishes it from many FASN inhibitors whose efficacy is compromised in resistant settings. [1]

Anti-HER2 Resistance Activity
Class-level
IC50 21 µM (SK-Br3) retained in resistant derivatives
Supports FASN-dependency models in resistant disease
MTT assay; class-level inference
HER2+ Breast Cancer Drug Resistance FASN Inhibition

UCM05 vs. Denifanstat: FASN Inhibition Mechanism

UCM05 and denifanstat (FASN-IN-2) represent distinct chemical classes of FASN inhibitors with divergent potency and selectivity profiles. While denifanstat is a nanomolar-potency, orally bioavailable FASN inhibitor developed for clinical use, UCM05 is a micromolar-potency research tool with unique dual FASN/FtsZ activity. [1][2]

FASN Inhibition Potency
Cross-study
IC50 21 µM (cellular) vs 0.052 µM (enzymatic)
Distinct potency range
Not a high-potency FASN probe; dual-target context
Different assay platforms; SK-Br3 cells vs enzymatic
FASN Inhibition Mechanism of Action Selectivity

UCM05 vs. PC170942: FtsZ GTP-Site Binding

UCM05 directly competes with GTP for binding to the FtsZ nucleotide-binding site, whereas the bacterial division inhibitor PC170942 inhibits FtsZ function without displacing mant-GTP, indicating a non-competitive or allosteric mechanism. [1]

FtsZ GTP Competition
Head-to-head
Competitive displacement vs non-competitive PC170942
Supports GTP-competitive inhibitor studies
Fluorescence anisotropy; Bs-FtsZ
FtsZ GTP-binding site Competitive inhibition

UCM05 Application Scenarios


Acyclovir-Resistant HSV-2 Research

Based on the 71-fold potency advantage of UCM05 over acyclovir against ACV-resistant HSV-2 (IC50 1.03 µM vs 73.09 µM), this compound is optimally deployed in antiviral research programs investigating mechanisms of acyclovir resistance and screening for synergistic combinations. The high treatment index (>20 across multiple cell lines) supports its use in cellular assays where selectivity is paramount. [1]

Gram-Positive Antibacterial FtsZ Research

UCM05's selective inhibition of B. subtilis (MIC 100 µM) with no activity against E. coli makes it an ideal probe for Gram-positive specific antibacterial studies. Its validated GTP-competitive binding to FtsZ (Kb 43 µM) positions it as a reference compound for screening programs targeting the FtsZ nucleotide-binding site. Researchers should note that UCM53 (Kb 1.3 µM) is more potent but exhibits a broader spectrum including antibiotic-resistant S. aureus and E. faecalis. [1][2]

HER2+ Breast Cancer Anti-HER2 Resistance Models

Given UCM05's retention of activity in trastuzumab- and lapatinib-resistant breast cancer cell lines (IC50 21 µM in SK-Br3 parental cells), this compound is specifically indicated for studies of FASN dependency in acquired resistance settings. It is not recommended as a high-potency FASN inhibitor for general oncology screening, where denifanstat (IC50 0.052 µM) is more appropriate. [1]

FtsZ Assembly & Interfacial Inhibition Studies

UCM05 is uniquely suited for biochemical and biophysical studies of FtsZ interfacial inhibition, as demonstrated by its capacity to induce cooperative assembly of nucleotide-devoid archaeal FtsZ into distinct polymers (different from GTP-induced filaments). This property, not shared by PC170942 or other non-competitive inhibitors, makes UCM05 the preferred tool for dissecting the structural dynamics of FtsZ filament formation and the consequences of GTP-site occupation by non-nucleotide ligands. [1]

Application
Selection Property
Validation Focus
HSV-2 acyclovir-resistance research
Reported antiviral potency context
Resistance mechanism and synergy screening
Gram-positive FtsZ inhibition studies
GTP-competitive FtsZ binding
Bacterial division mechanism review
HER2+ breast cancer resistance models
FASN inhibition in resistant cell context
Cell-viability endpoint review
FtsZ interfacial inhibition research
Assembly perturbation profile
Filament dynamics assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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